(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide
Description
The compound (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide belongs to the class of hydrazide derivatives, characterized by a central hydrazine linker (-NH-N=CH-) conjugated with aromatic substituents. Its structure includes a 4-fluorobenzylidene group (a fluorinated aromatic aldehyde-derived moiety) and a 1-naphthamide group, which confers unique electronic and steric properties. The (E)-configuration of the imine bond (N=CH) is critical for its stability and intermolecular interactions.
Properties
IUPAC Name |
N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-16-10-8-14(9-11-16)12-23-24-19(25)13-22-20(26)18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,22,26)(H,24,25)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWXKINQLOFNEG-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that may contribute to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 273.29 g/mol. The compound's structure includes a naphthalene moiety, which is known for its ability to interact with biological systems, and a hydrazine group that can participate in various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14FN3O |
| Molecular Weight | 273.29 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified in literature |
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The fluorobenzylidene group may enhance binding affinity, while the hydrazine and naphthamide moieties could facilitate various biochemical interactions. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.
Biological Activity Studies
Recent studies have focused on the synthesis and characterization of similar hydrazone derivatives, revealing significant biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal properties. For example, derivatives of 4-fluorobenzaldehyde have been evaluated for their effectiveness against various microbial strains .
- Cytotoxicity : In vitro studies indicate that some hydrazone derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
- Enzyme Inhibitors : Research has highlighted the role of hydrazone compounds as inhibitors of specific kinases, such as p38 MAPK, which is involved in inflammatory responses .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antimicrobial Properties : A series of hydrazone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of a similar naphthalene-based hydrazone on various cancer cell lines. The results demonstrated significant cell death at micromolar concentrations, with mechanisms involving apoptosis being investigated .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative physicochemical data
Key Observations:
- Melting Points : Compound 24c (268–269°C) has a significantly higher melting point than pyridinium derivative 3 (122–123°C), likely due to increased crystallinity from dual benzimidazole and 4-fluorobenzylidene groups .
- IR Spectroscopy : All compounds exhibit strong C=O stretches between 1690–1610 cm⁻¹, consistent with carbonyl groups in hydrazides and amides.
- Substituent Effects: The 4-fluorobenzylidene group enhances electron-withdrawing properties, stabilizing the hydrazine linker.
Key Differences :
Computational and Crystallographic Insights
- Docking Studies : AutoDock Vina predicted strong binding of 24c to bacterial dihydrofolate reductase (binding energy = -9.2 kcal/mol), attributed to fluorine-mediated hydrogen bonding .
- X-ray Crystallography : The (E)-configuration of the imine bond was confirmed in analogs like (4) using SHELX-refined single-crystal data .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound is structured around a central hydrazone moiety (–NH–N=C–) formed via the condensation of a hydrazine-bearing fragment with 4-fluorobenzaldehyde. Retrosynthetic disconnection reveals two primary intermediates:
- 1-Naphthamide-functionalized hydrazine : N-(2-hydrazinyl-2-oxoethyl)-1-naphthamide.
- 4-Fluorobenzaldehyde : The aromatic aldehyde component.
The (E)-stereochemistry arises from the thermodynamic preference for the trans-configuration during imine formation, stabilized by reduced steric hindrance.
Synthesis of N-(2-Hydrazinyl-2-oxoethyl)-1-naphthamide
Stepwise Alkylation and Hydrazination
The hydrazine intermediate is synthesized via a two-step protocol:
Step 1: Bromoacetylation of 1-Naphthamide
1-Naphthamide (1.0 eq) is treated with bromoacetyl bromide (1.2 eq) in dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (2.5 eq). The reaction proceeds at 0°C to room temperature for 6 hours, yielding N-(2-bromo-2-oxoethyl)-1-naphthamide as a white solid (82–88% yield).
Step 2: Hydrazine Substitution
The bromoacetyl derivative is reacted with hydrazine hydrate (3.0 eq) in ethanol under reflux for 12 hours. The product, N-(2-hydrazinyl-2-oxoethyl)-1-naphthamide, is isolated via vacuum filtration (75–80% yield).
Analytical Data:
Condensation with 4-Fluorobenzaldehyde
Hydrazone Formation
Equimolar quantities of N-(2-hydrazinyl-2-oxoethyl)-1-naphthamide (1.0 eq) and 4-fluorobenzaldehyde (1.05 eq) are dissolved in anhydrous methanol. Glacial acetic acid (0.5 eq) is added as a catalyst, and the mixture is refluxed for 8–12 hours. The (E)-isomer precipitates upon cooling to 0°C, yielding a yellow crystalline solid (72–78% yield).
Optimization Table:
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Methanol | Methanol |
| Catalyst | None | Acetic Acid | Acetic Acid |
| Temperature (°C) | 60 | Reflux | Reflux |
| Reaction Time (h) | 6 | 12 | 8–12 |
| Yield (%) | 58 | 78 | 72–78 |
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines bromoacetylation, hydrazination, and condensation in a single reactor:
Solid-Phase Synthesis
Immobilizing 1-naphthamide on Wang resin enables stepwise assembly:
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol/water (3:1), yielding needle-like crystals suitable for X-ray diffraction.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | % of Total Cost |
|---|---|---|
| 1-Naphthamide | 450 | 38% |
| 4-Fluorobenzaldehyde | 620 | 52% |
| Solvents/Catalysts | 90 | 10% |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via condensation of hydrazine derivatives with aldehydes/ketones. Key steps include:
- Using polar aprotic solvents (e.g., DMF) and catalysts like piperidine to enhance reaction efficiency .
- Temperature control (80–100°C) to balance reaction rate and byproduct formation .
- Purification via recrystallization (ethanol/methanol) to achieve >95% purity .
- Critical Parameters : Solvent polarity affects hydrazone formation kinetics, while excess aldehyde can lead to side products like Schiff bases .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms hydrazone geometry (E/Z isomerism) and substituent positions. For example, the imine proton (N=CH) appears at δ 8.2–8.5 ppm .
- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) assesses purity and detects degradation products .
- FT-IR : Bands at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) validate functional groups .
Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) screened for this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) with IC₅₀ values compared to controls like doxorubicin .
- DNA Binding : UV-Vis titration and ethidium bromide displacement studies to assess intercalation potential .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reactivity sites (e.g., electrophilic Fukui indices) and electronic properties (HOMO-LUMO gap) .
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., MAO-B, DNA topoisomerase II). Hydrazone flexibility allows multiple binding conformations .
- Validation : Compare docking scores with experimental IC₅₀ values to prioritize targets .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1–100 µM) and cell viability normalization methods .
- Structural Confirmation : Re-analyze compound purity via X-ray crystallography (monoclinic systems, SHELXL refinement) to exclude isomer interference .
- Assay Reproducibility : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity) across multiple labs .
Q. What crystallographic strategies are used to determine the compound’s 3D structure?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : SHELXL for least-squares refinement; monitor R-factors (<5%) and residual electron density maps .
- Key Metrics : Bond angles (C=N~120°) and torsion angles confirm planar hydrazone geometry .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Substituent Variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .
- Scaffold Hybridization : Fuse with benzimidazole () or pyrazole () moieties to improve pharmacokinetics .
- Pharmacophore Mapping : Identify critical groups (e.g., hydrazone, naphthamide) via 3D-QSAR (CoMFA/CoMSIA) .
Q. What advanced techniques assess the compound’s interaction with enzymes (e.g., MAO-B, α-glucosidase)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
